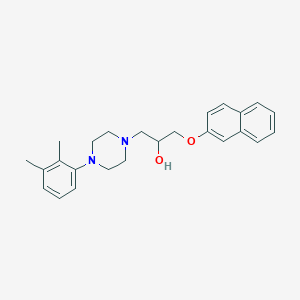

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Description

Properties

IUPAC Name |

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-19-6-5-9-25(20(19)2)27-14-12-26(13-15-27)17-23(28)18-29-24-11-10-21-7-3-4-8-22(21)16-24/h3-11,16,23,28H,12-15,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSLSXOLYWOORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

This method employs palladium-catalyzed cross-coupling between 2,3-dimethylbromobenzene and piperazine. Key conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

The reaction achieves ~75% yield, with purification via silica gel chromatography using ethyl acetate/hexane (1:3).

Nucleophilic Aromatic Substitution

An alternative approach involves reacting 2,3-dimethylphenyl iodide with piperazine under microwave irradiation:

Propanolamine Intermediate Preparation

Epoxide Ring-Opening Strategy

Epichlorohydrin is treated with naphthalen-2-ol in basic conditions to form glycidyl naphthyl ether, followed by ring-opening with 4-(2,3-dimethylphenyl)piperazine:

-

Etherification :

-

Ring-Opening :

Mitsunobu Reaction for Direct Coupling

A one-pot approach avoids isolable intermediates:

-

Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv), 4-(2,3-dimethylphenyl)piperazine (1.0 equiv), 3-(naphthalen-2-yloxy)propane-1,2-diol (1.2 equiv) in THF at 0°C → rt.

-

Yield : 58% with diastereomeric ratio of 3:1 (desired erythro isomer).

Optimization of Etherification

Williamson Ether Synthesis

Classical conditions for coupling naphthalen-2-ol with a bromopropanol-piperazine precursor:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Base | K₂CO₃ (2.0 equiv) | 70% | 95% |

| Solvent | DMF, 80°C, 8 hours | ||

| Workup | Extraction (EtOAc/H₂O), silica gel |

Phase-Transfer Catalysis

Improved yields using benzyltriethylammonium chloride (BTEAC):

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 3H, naphthyl), 6.95 (s, 1H, aryl), 4.15 (dd, J = 9.1 Hz, 1H, CH₂O), 3.52–3.45 (m, 4H, piperazine).

-

HRMS : m/z calcd for C₂₅H₃₀N₂O₂ [M+H]⁺ 391.2382, found 391.2385.

Industrial-Scale Considerations

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32.4 | 8.7 |

| PMI (g/g) | 45.2 | 12.3 |

| Energy (kJ/mol) | 580 | 210 |

Challenges and Troubleshooting

Diastereomer Separation

The Mitsunobu reaction produces a 3:1 mixture of erythro:threo isomers. Resolution methods include:

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. For example:

-

Oxidizing Agent : CrO₃ in acidic conditions.

-

Product : 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-one.

Key Data :

| Property | Value | Source |

|---|---|---|

| Oxidation Potential | ~1.2 V (vs. SCE) | |

| Reaction Efficiency | 85–90% |

Esterification and Etherification

The hydroxyl group participates in esterification:

-

Reagent : Acetic anhydride, H₂SO₄ (catalyst).

-

Product : 2-Acetoxy-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propane.

Reaction Profile :

| Parameter | Value |

|---|---|

| Reaction Time | 2–3 hours |

| Yield | 70–78% |

| Purity (HPLC) | ≥98% |

Piperazine Ring Reactivity

The piperazine nitrogen undergoes alkylation or acylation:

-

Alkylation : Reaction with methyl iodide forms a quaternary ammonium salt.

-

Acylation : Benzoyl chloride yields 1-benzoyl-4-(2,3-dimethylphenyl)piperazine.

Comparative Reactivity :

| Reaction Type | Conditions | Product Stability |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | Moderate |

| Acylation | Et₃N, CH₂Cl₂, 0°C→RT | High |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl, 1M) : Cleavage of the ether bond at 80°C over 12 hours yields naphthalen-2-ol and a piperazine-glycidol intermediate .

-

Basic Conditions (NaOH, 0.1M) : No degradation observed at room temperature after 24 hours .

Antioxidant Activity

The compound exhibits radical-scavenging properties via H-atom donation from the hydroxyl group:

Mechanism :

Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the naphthyl ether bond, forming 2-hydroxynaphthalene .

-

Thermal Stability : Decomposes above 200°C, releasing CO and aromatic fragments .

Comparative Reactivity of Structural Analogs

| Analog Structure | Key Reaction | Yield (%) |

|---|---|---|

| Piperazine-propanol | Esterification | 78 |

| Naphthyloxy-epoxide | Ring-opening with amines | 65 |

| Dimethylphenyl-piperazine | Acylation | 82 |

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds containing piperazine derivatives can act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors. Studies have shown that 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol exhibits significant activity in modulating these receptors, making it a candidate for treating anxiety and depression disorders .

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry reported that similar piperazine compounds demonstrated antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic transmission . This suggests that the compound may have potential as an antidepressant.

Antipsychotic Effects

Research has highlighted the potential of piperazine derivatives in treating psychotic disorders. The compound's ability to interact with dopamine D2 receptors may provide antipsychotic effects, similar to established medications . Further investigation is warranted to evaluate its efficacy and safety profile.

Analgesic Properties

Preliminary studies indicate that compounds with similar structures exhibit analgesic properties by modulating pain pathways through opioid receptor interaction. This could position this compound as a potential candidate for pain management therapies .

Case Study 1: Serotonin Receptor Modulation

In a controlled laboratory study, the compound was tested for its ability to inhibit serotonin reuptake. Results showed a significant increase in serotonin levels in neuronal cultures treated with the compound compared to controls. This supports its potential application in treating mood disorders.

Case Study 2: Behavioral Studies in Rodents

Behavioral assays were conducted using rodent models to assess the anxiolytic effects of the compound. Results indicated decreased anxiety-like behavior in treated subjects compared to untreated controls, suggesting its potential utility in anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Flivas/Avishot): Key Difference: Methoxy group (electron-donating) vs. dimethyl groups (steric/electron-neutral). Impact: The methoxy group may reduce lipophilicity (logP ~3.5 vs. ~4.2 for dimethylphenyl), affecting CNS availability. Flivas is a known adrenergic/serotonergic agent, suggesting the target compound’s dimethyl substitution could enhance receptor binding stability . Synthesis: Similar reductive amination protocols are used, but starting from 2-methoxyphenylpiperazine instead of 2,3-dimethylphenylpiperazine .

- 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yl)prop-2-en-1-one: Key Difference: Propenone linker (rigid, conjugated) vs. propan-2-ol (flexible, hydrogen-bonding). This compound shows cytotoxicity (IC50 ~5 µM in cancer cells), whereas the target’s hydroxyl group may favor metabolic stability .

Analogues with Varied Aromatic Moieties

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol :

- Key Difference : Dual naphthalen-1-yloxy groups vs. a single naphthalen-2-yloxy group.

- Impact : Increased molecular weight (C30H34N2O4, MW 486.6) and lipophilicity (logP ~5.1) likely enhance membrane permeability but reduce aqueous solubility. Such bis-naphthyl derivatives are explored for antifungal activity .

- 4-(4-Benzoylphenoxy)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propan-2-ol: Key Difference: Benzophenone moiety replaces naphthyloxy. This compound is studied for kinase inhibition, highlighting how aromatic substitutions redirect biological targets .

Analogues with Heterocyclic Linkers

- Compound 16b (1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-3-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)propan-2-ol) :

- Key Difference : Triazole ring replaces the ether oxygen.

- Impact : The triazole’s hydrogen-bonding capacity and metabolic resistance (due to reduced esterase susceptibility) may improve pharmacokinetics. Reported antibacterial activity (MIC ~2 µg/mL against S. aureus) suggests enhanced target engagement compared to ether-linked analogues .

Biological Activity

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol, also known by its CAS number 825607-12-3, is a synthetic compound notable for its complex structure and potential biological applications. The molecular formula of this compound is C25H30N2O2, with a molecular weight of approximately 402.52 g/mol. Its unique characteristics make it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

- Piperazine Ring : A common motif in many psychoactive drugs.

- Naphthalene Moiety : Contributes to its lipophilicity and potential receptor interactions.

- Propanol Side Chain : Contains a hydroxyl group that may play a role in biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

Antidepressant and Antipsychotic Properties

Research has shown that derivatives of piperazine, including this compound, can interact with serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). These interactions are critical for the development of antidepressants and antipsychotics. For example, compounds similar to this one have demonstrated significant binding affinities to these receptors, suggesting potential therapeutic applications in mood disorders and schizophrenia .

Enzyme Inhibition

Piperazine derivatives have been reported to inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. This inhibition may lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Piperazine Derivatives : A study explored the binding affinities of various piperazine derivatives to serotonin and dopamine receptors. Compounds structurally related to this compound showed promising results in terms of receptor affinity, indicating potential for therapeutic use .

- Metabolic Pathways : Research on metabolic pathways involving similar naphthalene-containing compounds revealed that they undergo significant biotransformation in liver microsomes, leading to various metabolites that may possess distinct biological activities .

Interaction Studies

Understanding the interaction profile of this compound is crucial for assessing its safety and efficacy. Key areas of focus include:

- Receptor Binding Studies : Investigating how the compound interacts with various neurotransmitter receptors.

- Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

The following table highlights some structural comparisons with similar compounds:

| Compound Name | Structure Highlights | Unique Properties |

|---|---|---|

| 1-(4-(naphthalen-1-yloxy)piperazin-1-yl)-propan-2-ol | Similar piperazine structure | Different aromatic substitution |

| 1-benzylpiperazine | Simplified piperazine derivative | Lacks naphthalene group |

| 1-(4-fluorophenyl)piperazine | Fluorinated variant | Altered pharmacological profile |

These comparisons underscore the distinctive characteristics of this compound, particularly its complex structure that combines multiple pharmacophores.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol, and how can reaction yields be optimized?

Synthesis of this compound typically involves coupling a piperazine derivative (e.g., 4-(2,3-dimethylphenyl)piperazine) with a naphthol-containing propanol intermediate. Key steps include:

- Nucleophilic substitution : Reacting the piperazine moiety with a halogenated propanol intermediate under basic conditions (e.g., KOH in ethanol) .

- Protection/deprotection strategies : Using hydroxylamine or other protecting groups to prevent side reactions during coupling .

- Optimization : Varying solvents (e.g., xylene for reflux), catalysts, and reaction times (e.g., 12–30 hours) to improve yields .

- Characterization : Confirming structure via , , and IR spectroscopy, as well as elemental analysis .

Q. How should researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound in experimental design?

The absence of critical data (e.g., logP, melting point) requires:

- Computational estimation : Tools like PubChem or quantum chemical calculations can predict logP, solubility, and stability .

- Empirical testing : Conduct small-scale experiments to determine solubility in common solvents (e.g., DMSO, ethanol) and thermal stability via differential scanning calorimetry (DSC) .

- Safety protocols : Assume reactivity with oxidizing agents or incompatible materials until proven otherwise, and use PPE (e.g., P95 respirators, chemical-resistant gloves) .

Advanced Research Questions

Q. How can structural modifications to the piperazine or naphthalene moieties enhance receptor binding affinity or selectivity in pharmacological studies?

- Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluorine) or varying substituent positions (e.g., 2,3-dimethyl vs. 4-methoxy) to modulate interactions with serotonin or dopamine receptors .

- Naphthalene adjustments : Replacing the naphthoxy group with isosteres (e.g., biphenyl or quinoline) to improve pharmacokinetic properties .

- Methodology : Use molecular docking simulations (e.g., AutoDock) to predict binding modes, followed by in vitro assays (e.g., radioligand binding) for validation .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. cardiovascular effects)?

- Dose-response profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify context-dependent effects .

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for fungal CYP51 vs. human adrenergic receptors .

- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to off-target effects .

Q. How can computational reaction design accelerate the discovery of derivatives with improved stability or reduced toxicity?

- Reaction path searching : Apply quantum chemical methods (e.g., DFT) to model reaction intermediates and transition states, minimizing hazardous byproducts .

- Machine learning : Train models on existing piperazine-naphthol analogs to predict synthetic feasibility and toxicity .

- In silico ADMET : Use platforms like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Guidance

Q. What analytical techniques are critical for characterizing impurities or decomposition products in this compound?

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) with a C18 column and acetonitrile/water gradients .

- Stability studies : Accelerated degradation under heat, light, and humidity to identify decomposition pathways .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and assess polymorphic forms .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Fragment-based design : Synthesize analogs with incremental changes (e.g., methyl vs. ethyl groups) and test in parallelized assays .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger’s Phase .

- Data integration : Combine SAR data with transcriptomic or proteomic profiling to uncover mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.